molecular formula C9H16N2O B040262 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine CAS No. 117109-18-9

2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine

Cat. No.: B040262
CAS No.: 117109-18-9
M. Wt: 168.24 g/mol
InChI Key: PPARBKNRFBMSET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anguidine can be synthesized through various methods, including the stereoselective synthesis of its building blocks. One approach involves the use of macrocyclic trichothecenes as starting materials . The synthesis process often requires careful chromatographic separations and the use of specific enzymes like pig liver esterase and α-chymotrypsin for the preparation of chiral synthons .

Industrial Production Methods: Industrial production of anguidine typically involves large-scale fermentation of Fusarium sambucinum cultures. The fermentation process is followed by extensive chromatographic separation to isolate anguidine and its minor metabolites .

Chemical Reactions Analysis

Types of Reactions: Anguidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving anguidine include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures and pH levels to ensure optimal yields .

Major Products Formed: The major products formed from these reactions include various analogues of anguidine, which are studied for their enhanced antitumor and cytotoxic properties .

Comparison with Similar Compounds

  • T-2 toxin
  • HT-2 toxin
  • Verrucarol
  • Trichodermin

Anguidine’s distinct properties and versatile applications make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

117109-18-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2,2-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine

InChI

InChI=1S/C9H16N2O/c1-7-4-8(12-11-7)5-9(2,3)6-10/h4H,5-6,10H2,1-3H3

InChI Key

PPARBKNRFBMSET-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CC(C)(C)CN

Canonical SMILES

CC1=NOC(=C1)CC(C)(C)CN

Synonyms

5-Isoxazolepropanamine,-bta-,-bta-,3-trimethyl-(9CI)

Origin of Product

United States

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